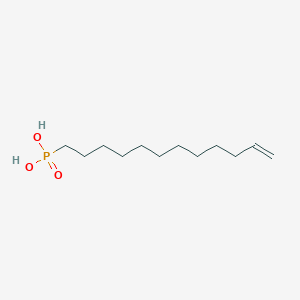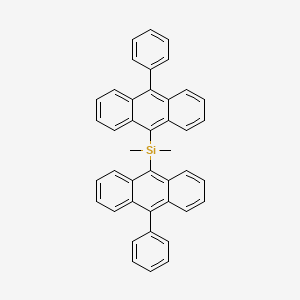
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is a complex organic compound characterized by its unique cyclopentene ring structure with three methyl groups and two difluoromethylene groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of difluoromethylene groups through a fluorination reaction. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced fluorination techniques can enhance the efficiency and selectivity of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylene groups to methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce methylene derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and fluorinated compounds.
Wirkmechanismus
The mechanism of action of (1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride involves its interaction with specific molecular targets. The difluoromethylene groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclopentene ring structure provides a rigid framework that can enhance the compound’s stability and specificity in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene derivatives: Compounds like 1,2,2-trimethylcyclopentene share a similar ring structure but lack the difluoromethylene groups.
Fluorinated compounds: Compounds such as difluoromethylcyclopentane have similar fluorine-containing groups but differ in their overall structure and reactivity.
Uniqueness
(1R)-1,2,2-Trimethylcyclopent-3-ene-1,3-dicarbonyl difluoride is unique due to the combination of its cyclopentene ring and difluoromethylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
245655-52-1 |
|---|---|
Molekularformel |
C10H12F2O2 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
(1R)-1,2,2-trimethylcyclopent-3-ene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C10H12F2O2/c1-9(2)6(7(11)13)4-5-10(9,3)8(12)14/h4H,5H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
BSNIIXIVXFXVQC-JTQLQIEISA-N |
Isomerische SMILES |
C[C@]1(CC=C(C1(C)C)C(=O)F)C(=O)F |
Kanonische SMILES |
CC1(C(=CCC1(C)C(=O)F)C(=O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)


![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)


![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)



![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)


